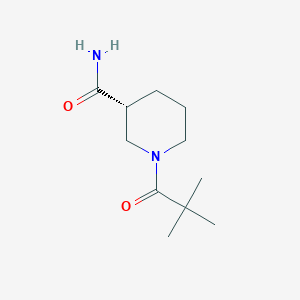

(R)-1-Pivaloylpiperidine-3-carboxamide

Description

Significance of Piperidine (B6355638) Scaffolds in Complex Organic Molecule Synthesis

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antivirals. ijnrd.orgnih.gov The utility of the piperidine scaffold extends to its role as a versatile building block, enabling the synthesis of complex molecular architectures through various chemical transformations. ijnrd.org Key synthetic routes to piperidine derivatives include hydrogenation/reduction of pyridine (B92270) precursors, intramolecular cyclization, and intermolecular annulation reactions. nih.gov

Importance of Chirality in Piperidine-Based Derivatives and Their Applications in Stereoselective Synthesis

Chirality, or the "handedness" of a molecule, plays a pivotal role in the biological activity of piperidine-based compounds. The introduction of a chiral center into a piperidine ring can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. thieme-connect.com Chiral drugs are often preferred due to their specific fit into biological targets like protein binding sites. thieme-connect.com

The synthesis of enantiomerically pure piperidine derivatives is a major focus of stereoselective synthesis. cdnsciencepub.com Achieving high stereoselectivity is crucial, and various strategies have been developed to this end. These methods are broadly categorized into:

Chiral Pool-Based Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

Chiral Auxiliary-Based Synthesis: Temporarily attaching a chiral group to guide the stereochemical outcome of a reaction. cdnsciencepub.comresearchgate.net

Asymmetric Catalysis: Employing chiral catalysts, such as those based on iridium or rhodium, to control the formation of specific stereoisomers. nih.gov

These approaches allow chemists to construct specific stereoisomers of piperidine derivatives, which is essential for developing effective and selective therapeutic agents. researchgate.net

Overview of Current Research Trajectories for N-Acylpiperidine Carboxamides

N-acylpiperidine carboxamides, the chemical class to which (R)-1-Pivaloylpiperidine-3-carboxamide belongs, are actively being investigated for a range of therapeutic and agricultural applications. The amide functional groups at the N1 and C3 positions of the piperidine ring provide opportunities for diverse chemical modifications and interactions with biological targets.

Key Research Areas:

Enzyme Inhibition: A significant area of research involves designing these compounds as enzyme inhibitors. For example, novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of Cathepsin K, a target for treating osteoporosis. mdpi.com Other studies have focused on developing piperidine carboxamide derivatives as calpain inhibitors, which show potential as anticonvulsants. nih.gov

Platelet Aggregation Inhibition: The structure of piperidine-3-carboxamides has been systematically modified to develop inhibitors of human platelet aggregation. Research in this area has shown that factors such as the nature of the substituents on the piperidine ring and the nitrogen of the amide are crucial for activity. nih.gov

Agrochemicals: The biological activity of these scaffolds is also being explored in agriculture. Pyridine-3-carboxamide analogs have been developed as effective agents against bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum. researchgate.net

These research trajectories highlight the versatility of the N-acylpiperidine carboxamide scaffold in generating molecules with specific biological activities. The core structure allows for systematic modifications to optimize interactions with various biological targets.

Scope and Academic Research Focus of the Outline for this compound

This article focuses on the chemical significance of this compound by contextualizing it within the broader fields of organic synthesis and medicinal chemistry. The preceding sections have established the importance of its core components: the piperidine scaffold, the defined (R)-chirality at the C3 position, and the N-acyl and C-carboxamide functionalities.

This compound itself represents a specific, enantiomerically pure building block. Its structure is tailored for use in synthetic applications where precise stereochemical control is required. The pivaloyl group on the nitrogen provides steric bulk and influences the conformational properties of the piperidine ring, while the carboxamide at the C3 position serves as a versatile handle for further chemical elaboration. While specific, in-depth research articles focusing exclusively on this exact molecule are not prevalent, its value lies in its potential as a key intermediate for the synthesis of more complex, biologically active molecules within the research areas outlined previously, such as novel enzyme inhibitors or other therapeutic agents.

Compound Properties:

| Property | Value |

| IUPAC Name | (3R)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide |

| Molecular Formula | C11H20N2O2 |

| Molecular Weight | 212.29 g/mol |

| CAS Number | 1515699-83-8 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

(3R)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m1/s1 |

InChI Key |

AVDUJVVTPFGPDC-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)N1CCC[C@H](C1)C(=O)N |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC(C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Stereoselective Preparation of R 1 Pivaloylpiperidine 3 Carboxamide

Retrosynthetic Analysis and Key Disconnection Strategies for the Piperidine (B6355638) Carboxamide Core

Retrosynthetic analysis of (R)-1-Pivaloylpiperidine-3-carboxamide reveals several logical disconnection points. The most apparent disconnections are at the two amide bonds. Cleavage of the N1-pivaloyl bond suggests a late-stage acylation of a chiral (R)-piperidine-3-carboxamide precursor. Disconnecting the C3-carboxamide bond points to an amidation of a chiral (R)-1-pivaloylpiperidine-3-carboxylic acid.

Further disassembly of the piperidine ring itself opens pathways involving cyclization reactions. Key strategies include:

C-N Bond Disconnection: Intramolecular cyclization of an acyclic amino-ester or amino-nitrile is a common approach. For instance, the cyclization of a δ-amino or suitably protected precursor can form the piperidine ring.

C-C Bond Disconnection: Strategies such as intramolecular Michael additions or Mannich reactions can be employed to construct the six-membered ring, simultaneously setting the stereochemistry at C3.

These disconnections form the basis for the various asymmetric synthetic strategies discussed below.

Asymmetric Synthesis Approaches

Achieving the desired (R)-configuration at the C3 position is the principal challenge. The three most successful and widely utilized approaches are chiral pool synthesis, the use of chiral auxiliaries, and enantioselective catalysis.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiopure natural products as starting materials. wikipedia.org Amino acids are particularly useful precursors for synthesizing chiral piperidine derivatives due to their inherent chirality and functional groups. For the synthesis of (R)-piperidine-3-carboxylic acid derivatives, precursors like D-aspartic acid or D-glutamic acid can be envisioned. The synthesis involves a series of transformations to modify the carbon skeleton and effect ring closure while preserving the original stereocenter. While powerful, this method's versatility can be limited by the availability of suitable chiral starting materials that closely resemble the target structure. wikipedia.org

This strategy involves the temporary attachment of a chiral molecule, known as a chiral auxiliary, to a prochiral substrate. The auxiliary directs a subsequent chemical reaction to occur with high diastereoselectivity, thereby creating the desired stereocenter. After the key bond formation, the auxiliary is removed and can often be recycled.

Catalytic asymmetric synthesis is a highly efficient method that uses a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often preferred in industrial settings for its atom economy and efficiency.

Organocatalysis employs small, metal-free organic molecules to catalyze asymmetric transformations. For piperidine synthesis, proline and its derivatives are common catalysts. rsc.org They can activate substrates through the formation of enamine or iminium ion intermediates. rsc.orgresearchgate.net A key strategy involves the domino Michael addition/cyclization of aldehydes with nitro-olefins, which can create multiple stereocenters in a single step with high enantioselectivity. acs.org For example, a hybrid bio-organocatalytic cascade has been reported where a transaminase enzyme generates a reactive cyclic imine intermediate, which then undergoes a proline-catalyzed Mannich reaction to form 2-substituted piperidines. rsc.orgnih.gov

| Catalyst Type | Reaction | Key Intermediate | Stereocontrol |

| Proline-based | Michael Addition | Enamine | Catalyst-controlled facial selectivity |

| Chiral Phosphoric Acid | aza-Michael | Iminium Ion | Ion-pairing and hydrogen bonding |

| Squaramide | aza-Michael | Hydrogen-bond activation | Bifunctional catalysis |

This table summarizes common organocatalytic strategies applicable to piperidine synthesis.

Transition metal catalysis offers a powerful and versatile toolkit for asymmetric synthesis. Metals like rhodium, iridium, and palladium, when combined with chiral ligands, can catalyze a wide range of enantioselective reactions. nih.gov

Palladium catalysis is particularly noteworthy. nih.gov Palladium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts or substituted pyridines is a direct method to access chiral piperidines. rsc.org Another sophisticated approach is the palladium-catalyzed asymmetric carbenylative amination, which uses N-tosylhydrazones as carbene precursors to react with vinyl iodides, forming chiral piperidines through a carbene migratory insertion/Tsuji-Trost sequence. nih.govrsc.org This method allows for the rapid construction of the heterocyclic core with high chemo-, regio-, and enantioselectivity under mild conditions. nih.govrsc.org

Recent advances have also focused on rhodium-catalyzed asymmetric reductive Heck reactions, where arylboronic acids are coupled with dihydropyridine (B1217469) derivatives to furnish 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.govsnnu.edu.cn A subsequent reduction step then yields the desired chiral piperidine. snnu.edu.cn

| Metal/Ligand System | Reaction Type | Substrate | Yield (%) | Enantiomeric Ratio/Excess |

| Palladium/GF-Phos | Carbenylative Amination | (E)-vinyl iodide | 45-93 | up to 96.5:3.5 er nih.gov |

| Rhodium/(S)-Segphos | Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate | High | High organic-chemistry.org |

| Iridium/P,N-Ligand | Asymmetric Hydrogenation | 2-substituted pyridinium salts | High | High nih.gov |

This table presents examples of metal-catalyzed reactions for the synthesis of chiral piperidines.

Enantioselective Catalysis in the Construction of this compound

Biocatalysis (Enzyme-Catalyzed Resolutions and Asymmetric Transformations)

Biocatalysis has emerged as a powerful and sustainable tool in modern organic synthesis, offering high selectivity under mild reaction conditions. For the preparation of enantiomerically pure piperidine derivatives, enzyme-catalyzed resolutions and asymmetric transformations are particularly relevant.

Enzyme-Catalyzed Resolutions:

Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster in an enzyme-catalyzed reaction, has been successfully applied to piperidine derivatives. Lipases are a common class of enzymes employed for this purpose, often catalyzing the acylation or hydrolysis of a functional group with high enantioselectivity. For instance, the enzymatic kinetic resolution of piperidine atropisomers has been achieved through lipase-catalyzed acylation. In a typical resolution of a racemic piperidine derivative, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. While a direct enzymatic resolution of racemic 1-pivaloylpiperidine-3-carboxamide is not extensively documented, the resolution of closely related piperidine intermediates, such as those with hydroxyl or amino functionalities, is a well-established strategy. These resolved intermediates can then be converted to the desired this compound in subsequent chemical steps.

Asymmetric Transformations:

A more direct and atom-economical approach involves the asymmetric transformation of a prochiral substrate into a single enantiomer. Transaminases (TAs) have shown great promise in the asymmetric synthesis of chiral amines, including piperidine derivatives. These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate with high stereoselectivity. For example, the asymmetric synthesis of (R)-3-amino-1-Boc-piperidine has been accomplished using ω-transaminases. nih.gov This chiral amine is a versatile precursor that can be subsequently converted to this compound. The process typically involves the enzymatic amination of a corresponding piperidone precursor. The choice of the transaminase is critical to achieve the desired (R)-configuration with high enantiomeric excess (ee). Advances in enzyme engineering have led to the development of transaminases with improved substrate scope and stability, making them suitable for industrial-scale synthesis. mdpi.com

| Enzyme Type | Transformation | Substrate Example | Product Example | Key Advantages |

| Lipase | Kinetic Resolution | Racemic piperidine derivative | Enantiomerically enriched piperidine | High enantioselectivity, mild conditions |

| Transaminase | Asymmetric Amination | Prochiral piperidone | (R)-3-Aminopiperidine derivative | High atom economy, direct access to chiral amine |

Multi-Component Reaction Approaches to Piperidine-3-carboxamide Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and diversity. While a direct one-pot synthesis of this compound via an MCR is not commonly reported, MCRs are instrumental in constructing the core piperidine-3-carboxamide scaffold.

The Mannich reaction, a classic example of a three-component reaction, can be employed to assemble substituted piperidines. A stereoselective three-component vinylogous Mannich-type reaction has been developed to create multi-substituted chiral piperidines, which can serve as versatile intermediates. The Ugi and Passerini reactions are other powerful MCRs that can generate complex amide-containing structures. Although their direct application to form the piperidine-3-carboxamide ring in one step is not straightforward, they can be utilized to introduce the carboxamide functionality onto a pre-formed piperidine precursor.

A notable approach involves a piperidine-iodine dual-catalyzed three-component reaction for the synthesis of coumarin-3-carboxamides. While this specific example leads to a different heterocyclic system, the underlying principle of using a piperidine-based catalyst in a multi-component setting to generate carboxamides highlights the potential for developing novel MCRs for the target molecule.

Innovative Reaction Pathways for the N-Pivaloyl Moiety Introduction

The introduction of the pivaloyl group onto the piperidine nitrogen is a critical step in the synthesis of the target compound. Traditional methods typically involve the use of pivaloyl chloride or pivalic anhydride (B1165640) in the presence of a base. However, innovative and more efficient pathways are continuously being sought.

One improved method involves the use of pivaloyl chloride with a suitable base, such as triethylamine, in an appropriate solvent like dichloromethane. This approach allows for the N-pivaloylation to proceed under mild conditions. Replacing pivalic anhydride with pivaloyl chloride can be advantageous, especially on a larger scale, as it simplifies the purification process by avoiding the removal of high-boiling point anhydride residues.

For substrates where selectivity is a concern, for instance, in the presence of other nucleophilic groups, chemoselective acylation methods are crucial. The use of specific activating agents or catalytic systems can enhance the selectivity of the N-pivaloylation. While not directly applied to this compound in the available literature, the broader field of selective N-acylation of nitrogen heterocycles offers a range of methodologies that could be adapted.

| Reagent | Base | Solvent | Key Features |

| Pivaloyl Chloride | Triethylamine | Dichloromethane | Mild conditions, easier purification than with anhydride |

| Pivalic Anhydride | - | - | Can be used for direct amidation |

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

The industrial production of this compound, particularly as an intermediate for Niraparib, necessitates a highly optimized and efficient synthetic process. Optimization efforts focus on several key aspects, including catalyst selection, solvent choice, reaction temperature, and purification methods, all aimed at maximizing yield, purity, and cost-effectiveness.

Recent advancements in the synthesis of piperidines have highlighted the importance of streamlined processes. A novel method combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling has been shown to significantly reduce the number of steps required to produce complex piperidines, thereby improving efficiency and reducing costs. nih.gov While this specific methodology has not been explicitly applied to the target molecule, it represents the direction of innovation in the field.

In the context of synthesizing piperidine-3-carboxamide derivatives, optimization of coupling reactions is crucial. For instance, in the synthesis of related compounds, palladium-catalyzed aminocarbonylation has been optimized by screening different ligands and reaction conditions to achieve high yields and selectivity. The choice of solvent can also play a significant role, with greener solvents being increasingly explored to improve the environmental footprint of the synthesis.

Chemical Transformations and Derivatization Strategies for R 1 Pivaloylpiperidine 3 Carboxamide

Functionalization at the Piperidine (B6355638) Nitrogen (N1)

The N-pivaloyl group is a sterically hindered and robust protecting group, making its removal challenging under standard conditions. However, its cleavage is a critical step for subsequent functionalization of the piperidine nitrogen.

Deprotection of the N-Pivaloyl Group: The removal of the N-pivaloyl group is typically achieved under harsh conditions. While specific protocols for (R)-1-Pivaloylpiperidine-3-carboxamide are not extensively documented, methods developed for other N-pivaloyl heterocycles can be considered. For instance, treatment with strong bases like lithium diisopropylamide (LDA) has been shown to effectively deprotect N-pivaloylindoles. sciforum.net This method involves heating the substrate with an excess of LDA in an appropriate solvent, such as tetrahydrofuran (B95107) (THF). sciforum.net Another potential, albeit harsh, method could involve acidic hydrolysis using concentrated acids at elevated temperatures, though this may risk hydrolysis of the carboxamide group as well.

N-Alkylation and N-Arylation following Deprotection: Once the pivaloyl group is removed to yield the free (R)-piperidine-3-carboxamide, the secondary amine is amenable to a variety of standard N-functionalization reactions.

N-Alkylation: This can be achieved by reacting the deprotected piperidine with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, provides another route to N-alkylated derivatives.

N-Arylation: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be employed to introduce aryl or heteroaryl substituents at the piperidine nitrogen. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Reaction | Reagents and Conditions | Product Type |

| Deprotection | Lithium diisopropylamide (LDA), THF, heat | (R)-Piperidine-3-carboxamide |

| N-Alkylation | Alkyl halide, K2CO3, acetonitrile | N-Alkyl-(R)-piperidine-3-carboxamide |

| N-Arylation | Aryl halide, Pd catalyst, phosphine ligand, base | N-Aryl-(R)-piperidine-3-carboxamide |

Modifications and Reactions at the Carboxamide Moiety (C3)

The carboxamide group at the C3 position is a versatile functional handle for a range of chemical transformations, allowing for the introduction of new functionalities and the synthesis of diverse derivatives.

Hydrolysis to Carboxylic Acid: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, (R)-1-Pivaloylpiperidine-3-carboxylic acid, under either acidic or basic conditions, typically requiring heating. chemistrysteps.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.com Base-catalyzed hydrolysis proceeds via nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. chemistrysteps.com The resulting carboxylic acid is a key intermediate for further derivatization, such as esterification or conversion to other amide derivatives.

Reduction of the Carboxamide: The carboxamide group can be reduced to an aminomethyl group, yielding (R)-(1-Pivaloylpiperidin-3-yl)methanamine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. Careful control of reaction conditions is necessary to avoid reduction of the pivaloyl carbonyl group.

Dehydration to Nitrile: Primary amides can be dehydrated to form nitriles. This transformation can be achieved using a variety of dehydrating agents, such as phosphorus pentoxide (P4O10), trifluoroacetic anhydride (B1165640), or more modern catalytic methods. nih.gov The resulting (R)-1-Pivaloylpiperidine-3-carbonitrile introduces a different type of reactivity at the C3 position.

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. youtube.comresearchgate.net Treatment of this compound with bromine and a strong base like sodium hydroxide would be expected to yield (R)-1-Pivaloylpiperidin-3-amine. This reaction proceeds through an isocyanate intermediate. youtube.comresearchgate.net

Cyclization Reactions: The carboxamide functionality can participate in cyclization reactions to form heterocyclic systems. For instance, piperidine carboxamides have been cyclized into piperidin-3-yl-oxathiazol-2-ones using chlorocarbonylsulfenyl chloride. acs.org This type of transformation opens avenues to novel heterocyclic scaffolds.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | H2SO4, H2O, heat OR NaOH, H2O, heat | (R)-1-Pivaloylpiperidine-3-carboxylic acid |

| Reduction | LiAlH4, THF | (R)-(1-Pivaloylpiperidin-3-yl)methanamine |

| Dehydration | P4O10 or (CF3CO)2O | (R)-1-Pivaloylpiperidine-3-carbonitrile |

| Hofmann Rearrangement | Br2, NaOH, H2O | (R)-1-Pivaloylpiperidin-3-amine |

| Cyclization | Chlorocarbonylsulfenyl chloride, Na2CO3, dioxane, heat | (R)-1-Pivaloylpiperidin-3-yl-oxathiazol-2-one |

Stereoselective Manipulations on the Piperidine Ring

Manipulating the stereochemistry of the piperidine ring is crucial for accessing specific diastereomers of substituted derivatives. The existing stereocenter at C3 can influence the stereochemical outcome of reactions at other positions on the ring.

Stereoselective C-H Functionalization: Direct C-H functionalization of the piperidine ring offers a powerful strategy for introducing substituents with stereocontrol. Palladium-catalyzed C-H arylation has been used to selectively synthesize cis-3,4-disubstituted piperidines with excellent regio- and stereoselectivity, often employing a directing group at the C3 position. acs.org While the carboxamide itself may not be a strong directing group, it can be converted to one, such as an aminoquinoline amide, to facilitate such transformations. acs.org

Diastereoselective Hydrogenation: While this compound has a saturated piperidine ring, related unsaturated precursors like tetrahydropyridines can undergo diastereoselective hydrogenation. The stereochemical outcome is often influenced by the catalyst and the existing substituents on the ring. For example, the hydrogenation of substituted pyridinium (B92312) salts using iridium(I) catalysts with chiral ligands can lead to highly enantioenriched piperidines. nih.gov

Stereoselective Alkylation: The generation of an enolate or a related nucleophilic species alpha to a carbonyl group on the piperidine ring can be followed by diastereoselective alkylation. The stereoselectivity is often dictated by the steric hindrance imposed by the existing substituents, directing the incoming electrophile to the less hindered face.

Diastereoselective Epoxidation and Ring Opening: For unsaturated piperidine precursors, diastereoselective epoxidation of the double bond can be achieved. The stereochemistry of the resulting epoxide is influenced by the substituents on the ring. Subsequent nucleophilic ring-opening of the epoxide can provide access to a variety of disubstituted piperidine derivatives with defined stereochemistry.

| Transformation | Approach | Key Factors |

| C-H Arylation | Palladium-catalyzed C-H activation with a directing group | Catalyst, ligand, directing group |

| Hydrogenation | Catalytic hydrogenation of unsaturated precursors | Catalyst, chiral ligands |

| Alkylation | Enolate formation and reaction with electrophiles | Steric hindrance from existing substituents |

| Epoxidation | Oxidation of tetrahydropyridine (B1245486) precursors | Directing effects of substituents |

Strategies for Late-Stage Functionalization and Diversity-Oriented Synthesis

Late-stage functionalization (LSF) and diversity-oriented synthesis (DOS) are powerful approaches in drug discovery to rapidly generate libraries of analogues from a common scaffold like this compound.

Late-Stage C-H Functionalization: C-H functionalization is a key strategy for LSF, allowing for the direct introduction of new functional groups into a complex molecule without the need for de novo synthesis. nih.govnih.gov For the piperidine ring in this compound, C-H bonds at various positions could potentially be targeted. Photoredox catalysis, for example, has been employed for the α-amino C-H arylation of highly substituted piperidines with high diastereoselectivity. researchgate.net Such methods could be applied to introduce diversity at the C2 or C6 positions.

Diversity-Oriented Synthesis: this compound can serve as a versatile building block in DOS. The orthogonal reactivity of the N-pivaloyl group and the C3-carboxamide allows for a stepwise diversification strategy. For example, a library of compounds could be generated by first modifying the carboxamide moiety (e.g., hydrolysis and subsequent amide coupling with a diverse set of amines) and then, after deprotection of the piperidine nitrogen, introducing another layer of diversity through N-alkylation or N-arylation. The synthesis of libraries of piperidine-based 3D fragments is a growing area of interest in fragment-based drug discovery. chemistrysteps.comyoutube.com

Scaffold Modification and Rearrangement: More advanced DOS strategies could involve reactions that modify the piperidine scaffold itself. Ring-expansion or ring-contraction reactions, or intramolecular cyclizations initiated from either the N1 or C3 position, could lead to novel and structurally diverse heterocyclic systems.

| Strategy | Description | Application to this compound |

| Late-Stage C-H Functionalization | Direct modification of C-H bonds in a late synthetic step. | Introduction of aryl or alkyl groups at C2, C4, or C5 of the piperidine ring. |

| Diversity-Oriented Synthesis | Systematic synthesis of a library of compounds with diverse structures. | Stepwise modification of the carboxamide and the piperidine nitrogen. |

| Scaffold Modification | Reactions that alter the core ring structure. | Ring expansion, contraction, or intramolecular cyclizations to generate novel scaffolds. |

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the mechanisms of the key transformations of this compound is essential for optimizing reaction conditions and predicting outcomes.

Mechanism of Amide Hydrolysis: The hydrolysis of the carboxamide group under acidic conditions proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com This is followed by nucleophilic attack by water to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (B1221849) (which is protonated to ammonium (B1175870) under acidic conditions) yield the carboxylic acid. youtube.com Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of an amide anion, which is then protonated. chemistrysteps.com

Mechanism of C-H Functionalization: The mechanism of transition metal-catalyzed C-H functionalization of piperidines often involves the coordination of the metal to a directing group, followed by cyclometalation to form a metallacyclic intermediate. Reductive elimination then furnishes the functionalized product. In the case of photoredox-catalyzed reactions, the mechanism typically involves the generation of a radical species. For α-amino C-H functionalization, an α-amino radical is often formed via single-electron oxidation of the amine nitrogen, followed by deprotonation. researchgate.net

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the stereoselectivity of reactions involving piperidine derivatives. researchgate.net For instance, computational studies can be used to determine the relative energies of different transition states leading to various diastereomeric products in stereoselective alkylation or C-H functionalization reactions. Such studies can help to rationalize the observed stereochemical outcomes and guide the design of more selective catalysts and reaction conditions.

Advanced Analytical Characterization Methodologies for Structural Elucidation and Stereochemical Assignment

Spectroscopic Techniques for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of individual atoms and their relationships with neighboring atoms.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of (R)-1-Pivaloylpiperidine-3-carboxamide.

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling. The chemical shifts (δ) are indicative of the electronic environment of each proton. For this compound, the spectrum would be expected to show distinct signals for the protons of the pivaloyl group, the piperidine (B6355638) ring, and the carboxamide group.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are highly sensitive to their local electronic environment. Key signals would include those for the carbonyl carbons of the pivaloyl and carboxamide groups, the quaternary carbon of the tert-butyl group, and the distinct carbons of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on typical values for similar functional groups and may not represent exact experimental values.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pivaloyl -C(CH₃)₃ | ~1.2 | ~27 (CH₃), ~38 (Quaternary C) |

| Pivaloyl -C=O | - | ~177 |

| Piperidine Ring Protons | 1.5 - 4.0 | 25 - 55 |

| Carboxamide -C=O | - | ~175 |

| Carboxamide -NH₂ | 5.5 - 7.5 (broad) | - |

To unambiguously assign the signals from 1D NMR and to elucidate the complete bonding network and spatial arrangement of the molecule, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum of this compound would reveal the connectivity of protons within the piperidine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule, for instance, linking the pivaloyl group to the piperidine nitrogen and the carboxamide group to the C3 position of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is a powerful tool for determining the stereochemistry and preferred conformation of the molecule, including the relative orientation of substituents on the piperidine ring.

A key structural feature of N-acylpiperidines, such as this compound, is the restricted rotation around the amide bond (pivaloyl C-N bond) due to its partial double bond character. This restricted rotation can lead to the existence of two distinct rotational isomers, or rotamers, which may interconvert at a rate that is slow on the NMR timescale.

This dynamic exchange process can be observed in the NMR spectra, often manifesting as broadened signals or even the appearance of two distinct sets of signals for the atoms near the amide bond at room temperature. Variable temperature (VT) NMR studies can be performed to further investigate this phenomenon. At lower temperatures, the interconversion between rotamers slows down, leading to sharper, separate signals for each rotamer. Conversely, at higher temperatures, the interconversion becomes faster, and the separate signals may coalesce into a single, averaged signal. The analysis of these temperature-dependent spectral changes allows for the determination of the energy barrier to rotation and the relative populations of the rotameric states.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is particularly important for the unambiguous identification of a new compound. By measuring the mass with very high precision (typically to four or five decimal places), HRMS allows for the determination of the exact mass of the molecule.

For this compound, with a molecular formula of C₁₁H₂₀N₂O₂, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, confirming the elemental composition of the molecule.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass | Observed Mass (Hypothetical) |

|---|---|---|---|

| C₁₁H₂₀N₂O₂ | [M+H]⁺ | 213.1598 | 213.1601 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. For this compound, MS/MS analysis, typically performed using techniques like collision-induced dissociation (CID), provides valuable structural information by breaking the molecule at its most labile bonds.

Upon introduction into the mass spectrometer, the molecule is first ionized, commonly forming the protonated molecule [M+H]⁺. This precursor ion is then selected and subjected to fragmentation. The fragmentation of this compound is expected to proceed through several predictable pathways based on its functional groups: the pivaloyl group, the piperidine ring, and the carboxamide moiety.

Key fragmentation mechanisms include:

Cleavage of the Pivaloyl Group: A primary fragmentation event is often the cleavage of the amide bond connecting the pivaloyl group to the piperidine ring. This can result in the loss of the pivaloyl group or the formation of characteristic ions corresponding to the pivaloyl cation.

Piperidine Ring Opening: The piperidine ring can undergo cleavage, leading to a series of smaller fragment ions. The specific pattern of ring fragmentation can help confirm the piperidine core structure.

Loss of the Carboxamide Group: The primary amide group can be lost as a neutral molecule (NH₃) or through cleavage of the C-C bond connecting it to the piperidine ring.

The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure, confirming the connectivity of the different functional groups. Isotope labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., deuterium (B1214612) labeling), can be employed to further verify proposed fragmentation mechanisms. wvu.eduresearchgate.net

Table 1: Predicted MS/MS Fragmentation Pathway for this compound [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 213.16 | 156.12 | C₄H₉O (Pivaloyl radical) | Protonated (R)-piperidine-3-carboxamide |

| 213.16 | 128.10 | C₅H₉NO (Pivaloyl amide) | Piperidine ring fragment |

| 213.16 | 84.08 | C₇H₁₃N₂O₂ (Side chain) | Piperidinium ion |

| 213.16 | 57.07 | C₆H₁₂N₂O (Piperidine carboxamide) | tert-Butyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. mdpi.com Both methods probe the vibrational modes of molecular bonds, but they operate on different principles (IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures inelastic scattering of monochromatic light), providing complementary information. mdpi.com

For this compound, these techniques can confirm the presence of key structural features:

Amide Group: The molecule contains two amide functionalities (a tertiary amide from the pivaloyl group and a primary carboxamide).

The C=O stretch of the tertiary pivaloyl amide is expected to produce a strong absorption band in the IR spectrum around 1630-1650 cm⁻¹.

The primary carboxamide will show a C=O stretch (Amide I band) around 1680-1640 cm⁻¹ and an N-H bend (Amide II band) near 1640-1590 cm⁻¹.

The N-H stretching vibrations of the primary amide will appear as two distinct bands in the 3350-3180 cm⁻¹ region. pressbooks.pub

Alkyl Groups: The C-H stretching vibrations from the piperidine ring and the bulky tert-butyl group of the pivaloyl moiety will be observed in the 3000-2850 cm⁻¹ region. libretexts.org C-H bending vibrations will appear in the 1470-1350 cm⁻¹ range. libretexts.org

C-N Bonds: The C-N stretching vibrations of the amides and the piperidine ring will produce signals in the fingerprint region of the spectrum (typically 1350-1000 cm⁻¹).

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the C-C backbone of the piperidine ring and the tert-butyl group. nih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Primary Amide (-CONH₂) | N-H Stretch (asymmetric & symmetric) | 3350 - 3180 | Medium | Weak |

| Alkyl (Piperidine, Pivaloyl) | C-H Stretch | 3000 - 2850 | Medium-Strong | Strong |

| Primary Amide (-CONH₂) | C=O Stretch (Amide I) | ~1680 | Strong | Medium |

| Tertiary Amide (-CONR₂) | C=O Stretch (Amide I) | ~1640 | Strong | Medium |

| Primary Amide (-CONH₂) | N-H Bend (Amide II) | ~1620 | Medium | Weak |

| Alkyl (Piperidine, Pivaloyl) | C-H Bend | 1470 - 1350 | Medium | Medium |

| Amides, Piperidine | C-N Stretch | 1350 - 1000 | Medium | Weak |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Confirmation

Electronic circular dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is instrumental in determining the absolute configuration (R or S) of stereocenters. rsc.org

The absolute configuration of this compound can be unequivocally confirmed by comparing its experimentally measured ECD spectrum with a theoretically calculated spectrum. nih.gov The process involves:

Conformational Search: The first step is to perform a computational conformational search to identify all stable low-energy conformers of the molecule.

Quantum Chemical Calculations: For each stable conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are then averaged, weighted by their Boltzmann population at a given temperature, to produce the final theoretical ECD spectrum.

Comparison: The resulting theoretical spectrum for the (R)-enantiomer is compared with the experimental spectrum. A good match between the signs and positions of the Cotton effects (the peaks and troughs in the ECD spectrum) confirms the (R) absolute configuration. researchgate.net

The chromophores in this compound, primarily the two amide carbonyl groups, are responsible for its ECD signal. The spatial arrangement of these chromophores relative to the chiral center at the C3 position of the piperidine ring dictates the sign and intensity of the Cotton effects, making ECD a sensitive probe of the molecule's absolute stereochemistry.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.

For a chiral molecule like this compound, single-crystal X-ray diffraction is particularly crucial as it allows for the direct determination of its absolute configuration. mdpi.com This is achieved through the analysis of anomalous dispersion effects. When a crystal of a single enantiomer is analyzed, the differences in the intensities of Friedel pairs of reflections can be used to calculate the Flack parameter. A Flack parameter value close to zero for a given stereochemical assignment confirms that the absolute configuration has been correctly assigned. mdpi.com

A successful crystallographic analysis of this compound would yield:

Confirmation of the molecular connectivity.

Precise bond lengths and angles for all atoms.

The conformation of the piperidine ring (e.g., chair, boat).

The relative orientation of the pivaloyl and carboxamide substituents.

An unambiguous assignment of the (R) configuration at the C3 stereocenter.

Details of the intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal lattice.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC is the most widely used method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Developing a robust chiral HPLC method for this compound would involve:

CSP Screening: A variety of commercially available CSPs would be screened, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak® or Chiralcel®) being a primary choice due to their broad applicability. nih.gov

Mobile Phase Optimization: The mobile phase composition, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is systematically varied to optimize resolution and analysis time. For polar compounds, polar organic or reversed-phase modes might also be explored. researchgate.net

Method Validation: Once optimal conditions are found, the method must be validated according to ICH guidelines. nih.gov This includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) for the (S)-enantiomer impurity.

Table 3: Exemplary Chiral HPLC Method Parameters for Enantiomeric Purity

| Parameter | Typical Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Purity

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the presence of polar amide groups and a relatively high molecular weight, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. gcms.cz

Derivatization: Silylation is a common derivatization technique for compounds containing N-H bonds. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the primary amide with trimethylsilyl (B98337) (TMS) groups. tcichemicals.com This process reduces the polarity of the molecule and increases its volatility.

GC-MS Analysis: Once derivatized, the sample can be injected into the GC-MS system.

The gas chromatograph separates the derivatized target compound from any impurities.

The mass spectrometer detects the separated components, providing a mass spectrum for each. The mass spectrum of the derivatized this compound will show a characteristic molecular ion and fragmentation pattern, which serves as a chemical fingerprint for its identification and confirmation. The total ion chromatogram (TIC) can be used to assess the chemical purity by comparing the peak area of the main compound to the areas of any impurity peaks.

Theoretical and Computational Chemistry Studies on R 1 Pivaloylpiperidine 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and associated properties. For (R)-1-Pivaloylpiperidine-3-carboxamide, these calculations reveal key information about its stability, reactivity, and the distribution of electrons across its framework.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.com It offers a balance between accuracy and computational cost, making it ideal for optimizing molecular geometries and determining the most stable three-dimensional arrangement of atoms (energy minimization). derpharmachemica.comresearchgate.net

Table 1: Predicted Geometrical Parameters for a DFT-Optimized Piperidine (B6355638) Ring Structure

| Parameter | Typical Calculated Value | Description |

|---|---|---|

| C-N Bond Length | ~1.47 Å | Average bond length within the piperidine ring. |

| C-C Bond Length | ~1.54 Å | Average bond length within the piperidine ring. |

| C-N-C Bond Angle | ~111.5° | Bond angle around the nitrogen atom in the ring. |

| C-C-C Bond Angle | ~110.8° | Average bond angle between carbon atoms in the ring. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. osi.lv These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide detailed information about a molecule's electronic properties. osi.lv

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. derpharmachemica.com A larger gap suggests higher stability and lower reactivity. chemjournal.kz For piperidine carboxamide structures, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed over the carbonyl groups or aromatic moieties if present. mdpi.com From these energies, global reactivity descriptors can be calculated.

Table 2: Representative Electronic Properties and Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations provide a static picture of the lowest energy state, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations explore the full range of shapes a molecule can adopt and its behavior over time. mdpi.com

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. mdpi.com For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water) and track the trajectory of each atom over a period of nanoseconds. nih.gov This reveals how the molecule flexes, rotates, and interacts with its environment. Key parameters analyzed include the Root Mean Square Deviation (RMSD) to assess structural stability, the Radius of Gyration (Rg) to measure compactness, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. rsc.org These simulations are crucial for understanding which conformations are most populated and how the molecule behaves in a solution, providing a dynamic context to the static DFT results. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data with considerable accuracy, aiding in the structural characterization of compounds. DFT calculations are commonly used to compute vibrational frequencies corresponding to Infrared (IR) and Raman spectra, as well as Nuclear Magnetic Resonance (NMR) chemical shifts. derpharmachemica.comresearchgate.net

To predict IR frequencies, a frequency calculation is performed on the DFT-optimized geometry. The resulting vibrational modes can be assigned to specific molecular motions, such as C=O stretching, N-H bending, and C-H stretching. derpharmachemica.com Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to good agreement with experimental data. derpharmachemica.com

For NMR chemical shifts (¹H and ¹³C), the Gauge-Including Atomic Orbital (GIAO) method is widely used in conjunction with DFT. derpharmachemica.com This method calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS). Predicted NMR spectra can help confirm the structure and stereochemistry of this compound.

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Representative Carboxamide Moiety

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |

|---|---|---|

| C=O (Amide) | 171.2 - 177.5 nih.gov | ~175 |

| C=O (Pivaloyl) | ~178 | ~179 |

| Piperidine C3 | ~45 | ~46 |

Molecular Docking and Ligand-Target Interaction Modeling (Mechanism-focused, non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in hypothesis-driven research to understand how a molecule like this compound might interact with a biological target on a structural level.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, or binding affinity. mdpi.com For the piperidine carboxamide scaffold, docking studies have been used to model interactions with enzyme active sites, such as Anaplastic Lymphoma Kinase (ALK). researchgate.net The results reveal plausible binding poses and identify key interactions, including hydrogen bonds with backbone amides or side-chain residues, hydrophobic interactions within pockets, and electrostatic contacts. nih.govmdpi.com Analysis of these interactions provides a structural hypothesis for the molecule's mechanism of action at a non-clinical, biochemical level.

Table 4: Illustrative Molecular Docking Results for a Piperidine Carboxamide Ligand

| Parameter | Description | Example |

|---|---|---|

| Target Protein | Enzyme used for the docking simulation. | Anaplastic Lymphoma Kinase (ALK) researchgate.net |

| Binding Affinity (Score) | Predicted free energy of binding (e.g., in kcal/mol). | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the binding site forming contacts. | Met1199, Glu1197, Leu1122 |

| Types of Interactions | Nature of the chemical interactions observed. | Hydrogen bond with Met1199; Hydrophobic contact with Leu1122. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization and Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity (e.g., in vitro binding affinity or cellular effects). nih.gov For a scaffold like piperidine-3-carboxamide, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. researchgate.netnih.gov

These studies begin with a set of analogous compounds with known activities. The molecules are aligned, and steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around them. rsc.org The model then derives a mathematical equation linking variations in these fields to changes in activity. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are predicted to enhance or diminish activity. researchgate.net For example, a map might show that adding a bulky group in one area (favorable steric region) or an electronegative group in another (favorable electrostatic region) could improve binding. nih.gov These models provide powerful design principles for the rational optimization of the this compound scaffold. dntb.gov.ua

Table 5: Statistical Parameters for a Representative 3D-QSAR (CoMSIA) Model for Piperidine Carboxamide Derivatives researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| q² (Cross-validated r²) | 0.730 | Indicates good internal model predictivity. |

| r² (Non-cross-validated r²) | 0.988 | Shows how well the model fits the training data. |

| F-statistic | 542.9 | Indicates high statistical significance of the model. |

| Field Contributions | Steric: 15%, Electrostatic: 35%, Hydrophobic: 50% | Quantifies the relative importance of different molecular fields. |

Applications and Research Significance of R 1 Pivaloylpiperidine 3 Carboxamide As a Chiral Building Block

Role as a Chiral Intermediate in the Synthesis of Complex Molecules

The primary application of (R)-1-Pivaloylpiperidine-3-carboxamide and its parent scaffold, chiral piperidine-3-carboxamide, is as a stereochemically defined intermediate for the synthesis of more complex, biologically active molecules. The piperidine (B6355638) ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. nih.gov By starting with a pre-formed, enantiomerically pure piperidine core like the one in the title compound, chemists can avoid challenging and often low-yielding steps of ring formation and stereocenter installation later in a synthetic sequence.

A pertinent example of this strategy is demonstrated in the development of novel inhibitors for Cathepsin K, a target for anti-osteoporosis therapies. mdpi.com In a reported synthesis, a series of piperidine-3-carboxamide derivatives were created to explore their inhibitory activity. The synthesis began with a protected (R)-piperidine-3-carboxylic acid, a direct precursor to this compound. This starting material was coupled with various substituted benzylamines to produce a library of final compounds. mdpi.com This approach highlights how the (R)-piperidine-3-carboxamide core serves as a central framework, onto which different substituents are appended to build complexity and modulate biological activity. The robust nature of the N-protected piperidine ring allows for a range of chemical transformations on the carboxamide portion of the molecule.

The inhibitory activities of selected compounds from this study are presented below, illustrating how the core intermediate is elaborated into potent final products.

| Compound ID | R Group (Substitution on Benzylamine) | Cathepsin K IC₅₀ (µM) |

| H-1 | 2,3-dichlorobenzyl | 0.21 |

| H-5 | 3-chloro-4-fluorobenzyl | 0.20 |

| H-9 | 3,5-dichlorobenzyl | 0.08 |

| H-13 | 3-chloro-2-fluorobenzyl | 0.16 |

| Data sourced from a study on novel piperidine-3-carboxamide derivatives as anti-osteoporosis agents. mdpi.com |

Scaffold Design for Chemical Library Synthesis

In modern drug discovery, the use of molecular scaffolds to generate libraries of related compounds is a cornerstone of lead identification and optimization. thieme-connect.com Chiral piperidine scaffolds are particularly sought after because they introduce three-dimensional complexity into molecules, a feature often associated with improved selectivity and pharmacological properties compared to flat, aromatic compounds. thieme-connect.comwhiterose.ac.uk

This compound is an ideal scaffold for chemical library synthesis for several reasons:

Defined 3D Structure: The chiral center and the conformationally constrained piperidine ring provide a well-defined three-dimensional shape. whiterose.ac.uk

Vectors for Diversification: The molecule possesses clear points for chemical modification. The pivaloyl group can be removed to allow functionalization of the piperidine nitrogen, and the primary carboxamide can be modified or coupled with other molecules.

Fragment-Based Potential: The core structure has properties suitable for use in fragment-based drug discovery (FBDD), where small, low-complexity molecules are screened for binding to a biological target. whiterose.ac.uk

By using this scaffold, a library can be synthesized where the core piperidine structure is maintained, while diverse chemical groups are systematically introduced at its periphery. This allows for a broad exploration of the chemical space around the scaffold to identify molecules with desired biological activities.

Contributions to Methodological Advancements in Asymmetric Organic Synthesis

Chiral building blocks like this compound are the direct beneficiaries of advancements in asymmetric organic synthesis. Their availability and accessibility are a testament to the power of modern synthetic methods. The synthesis of such enantiomerically pure piperidines relies on a variety of sophisticated techniques, including:

Asymmetric Hydrogenation: The reduction of pyridine (B92270) or dihydropyridine (B1217469) precursors using chiral metal catalysts (e.g., Iridium, Rhodium, or Palladium-based) is a powerful method for establishing the stereochemistry of the piperidine ring. nih.govmdpi.com

Diastereoselective Cyclization: Intramolecular reactions, such as the nitro-Mannich reaction followed by reductive cyclization, can be used to form the piperidine ring while controlling the relative and absolute stereochemistry of multiple substituents. mdpi.comresearchgate.net

Enzymatic Resolutions: Biocatalytic methods can be employed to resolve racemic mixtures of piperidine precursors, providing access to single enantiomers.

The existence of commercially available, stereochemically pure building blocks like this compound enables chemists to bypass these complex synthetic steps. In this way, the compound contributes to methodological advancement not as a reagent in a new reaction, but as an enabling tool that facilitates research in medicinal chemistry and complex molecule synthesis, allowing researchers to focus on the later, function-oriented stages of their synthetic campaigns.

Exploration in Structure-Activity Relationship Investigations to Elucidate Molecular Recognition

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. nih.gov The piperidine-3-carboxamide scaffold is an excellent platform for systematic SAR exploration. By making small, deliberate changes to the structure of a lead compound containing this scaffold, researchers can probe the molecular interactions between the compound and its biological target.

A detailed SAR study was conducted on a series of piperidine-3-carboxamides as inhibitors of human platelet aggregation. nih.gov Although the specific (R)-1-pivaloyl derivative was not used, the study provides a clear blueprint for how such a building block would be employed. The key findings included:

Importance of the 3-Carboxamide: The presence of a substituent at the 3-position was essential for activity, with an amide being the preferred functional group. nih.gov

Influence of N1-Substitution: The nature of the substituent on the piperidine nitrogen (the position occupied by the pivaloyl group in the title compound) significantly impacted potency. In the study, long alkyl or aralkyl groups were found to be optimal. nih.gov

Role of the Amide Substituents: The groups attached to the carboxamide nitrogen also played a critical role in determining activity.

This type of systematic modification allows chemists to map the binding pocket of a target receptor or enzyme. For example, replacing the pivaloyl group of this compound with various other acyl groups or alkyl groups would reveal the steric and electronic requirements of the N1-binding region. Similarly, converting the primary -CONH₂ group into a series of secondary or tertiary amides would probe the interactions of the C3 side chain. An SAR study on pyrimidine-4-carboxamides similarly showed that replacing a flexible group with a more conformationally restricted (S)-3-phenylpiperidine moiety increased inhibitory potency, highlighting the importance of the piperidine ring's stereochemistry and conformation in molecular recognition. nih.gov

The table below summarizes key SAR findings for piperidine-3-carboxamide-based platelet aggregation inhibitors.

| Structural Modification | Impact on Antiplatelet Activity |

| Removal of 3-substituent | Loss of activity |

| Moving substituent to 2- or 3,5-positions | Decline in activity |

| N1-substituent | Hydrophobic character and steric factors are important determinants. |

| Dimerization (connecting two piperidine rings via N1 positions) | Generally led to more potent compounds. |

| Data derived from SAR studies on piperidine-3-carboxamides. nih.gov |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing (R)-1-Pivaloylpiperidine-3-carboxamide with high enantiomeric purity?

- Answer : Synthesis requires careful selection of chiral catalysts and protecting groups. For example, tert-butoxycarbonyl (Boc) groups are commonly used to protect piperidine derivatives during synthesis, as seen in structurally similar compounds like (3R)-N-(1-methylethyl)-3-piperidinecarboxamide . Reaction optimization (temperature, solvent polarity) and purification via chiral chromatography (e.g., using amylose-based columns) are critical to achieving >98% enantiomeric excess (ee). Analytical validation through circular dichroism (CD) or chiral HPLC is recommended.

Q. How should researchers characterize the structural integrity of this compound?

- Answer : Use a combination of spectroscopic and crystallographic methods:

- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm stereochemistry and functional groups (e.g., pivaloyl and carboxamide moieties).

- X-ray crystallography : Resolve the absolute configuration, as demonstrated for related piperidine-3-carboxamide derivatives .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- First aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Maintain SDS documentation on-site .

Advanced Research Questions

Q. How can researchers optimize experimental designs to evaluate the pharmacological activity of this compound?

- Answer :

- In vitro assays : Use target-specific binding assays (e.g., fluorescence polarization for enzyme inhibition) with appropriate controls (e.g., DMSO vehicle).

- Dose-response curves : Test concentrations spanning 0.1–100 µM to determine IC values.

- Cell-based models : Prioritize primary cells over immortalized lines to reduce off-target effects. Validate results across ≥3 independent replicates to ensure reproducibility .

Q. What strategies are effective for resolving contradictions in data from different pharmacological studies on this compound?

- Answer :

- Replicate experiments : Control variables like buffer pH, incubation time, and batch-to-batch compound purity.

- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from multiple studies .

- Mechanistic studies : Use knock-out models or isotopic labeling to isolate confounding pathways.

Q. How can enantiomeric impurities in this compound impact bioactivity assessments?

- Answer : Even minor impurities (e.g., 2% (S)-enantiomer) can skew results. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.